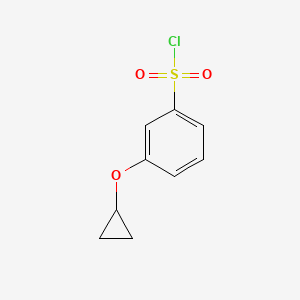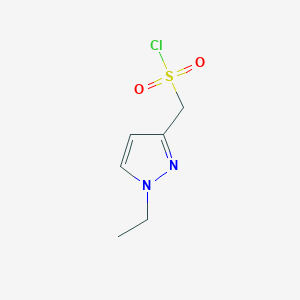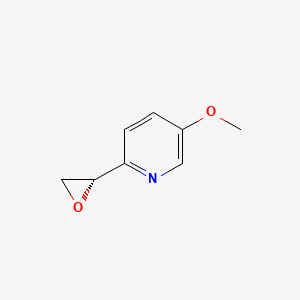
(R)-5-Methoxy-2-(oxiran-2-yl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-5-Methoxy-2-(oxiran-2-yl)pyridine is a chiral compound with a unique structure that includes a methoxy group and an oxirane ring attached to a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-Methoxy-2-(oxiran-2-yl)pyridine typically involves the reaction of a suitable pyridine derivative with an epoxide. One common method is the reaction of 5-methoxy-2-pyridinecarboxaldehyde with an epoxide under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is isolated by standard purification techniques such as column chromatography.
Industrial Production Methods
Industrial production of ®-5-Methoxy-2-(oxiran-2-yl)pyridine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of chiral catalysts and enantioselective synthesis methods can ensure the production of the desired enantiomer with high purity.
Análisis De Reacciones Químicas
Types of Reactions
®-5-Methoxy-2-(oxiran-2-yl)pyridine can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The oxirane ring can be reduced to form a diol.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents for substitution reactions include halogenating agents such as thionyl chloride (SOCl2) and nucleophiles such as amines.
Major Products Formed
Oxidation: Formation of 5-methoxy-2-pyridinecarboxylic acid.
Reduction: Formation of 5-methoxy-2-(2,3-dihydroxypropyl)pyridine.
Substitution: Formation of 5-chloro-2-(oxiran-2-yl)pyridine or 5-amino-2-(oxiran-2-yl)pyridine.
Aplicaciones Científicas De Investigación
®-5-Methoxy-2-(oxiran-2-yl)pyridine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a chiral ligand in asymmetric synthesis.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate and for its therapeutic properties.
Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of ®-5-Methoxy-2-(oxiran-2-yl)pyridine involves its interaction with specific molecular targets and pathways. The oxirane ring can undergo nucleophilic attack by biological nucleophiles such as amino acids and proteins, leading to the formation of covalent adducts. This interaction can modulate the activity of enzymes and receptors, resulting in various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-5-(oxiran-2-yl)pyridine
- 5-Nitro-2-(oxiran-2-yl)pyridine
- 3-Methoxy-5-(oxiran-2-yl)pyridine
Uniqueness
®-5-Methoxy-2-(oxiran-2-yl)pyridine is unique due to its specific combination of a methoxy group and an oxirane ring attached to a pyridine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C8H9NO2 |
|---|---|
Peso molecular |
151.16 g/mol |
Nombre IUPAC |
5-methoxy-2-[(2R)-oxiran-2-yl]pyridine |
InChI |
InChI=1S/C8H9NO2/c1-10-6-2-3-7(9-4-6)8-5-11-8/h2-4,8H,5H2,1H3/t8-/m0/s1 |
Clave InChI |
JHERYEZRSJMSBQ-QMMMGPOBSA-N |
SMILES isomérico |
COC1=CN=C(C=C1)[C@@H]2CO2 |
SMILES canónico |
COC1=CN=C(C=C1)C2CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


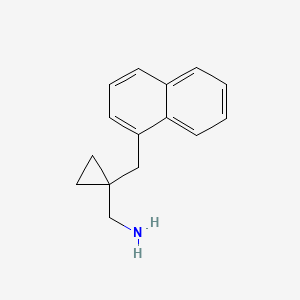
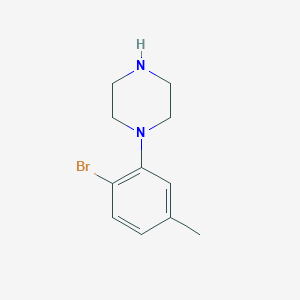
![(1S,4S)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B13586925.png)
![2-Amino-2-[4-(methoxymethyl)phenyl]acetic acid](/img/structure/B13586936.png)

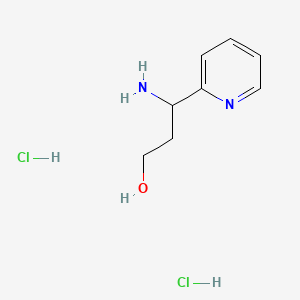
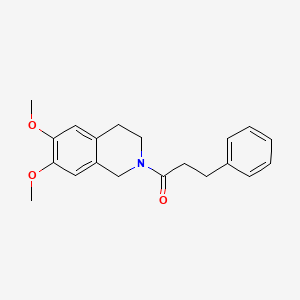
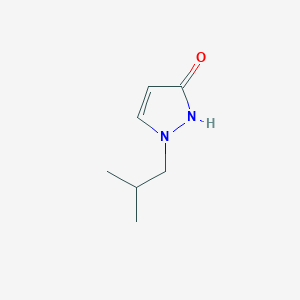
![3-{[(Benzyloxy)carbonyl]amino}-3-(3,4-dimethoxyphenyl)propanoic acid](/img/structure/B13586960.png)

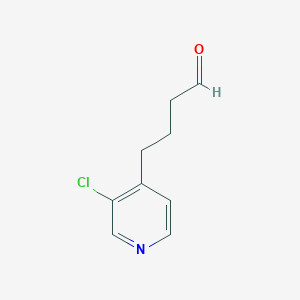
![5-bromo-4-fluoro-2-[(3R,5S)-3,4,5-trimethylpiperazin-1-yl]aniline](/img/structure/B13586977.png)
